molecular formula C14H19ClN2OS B4926693 2-[(4-chlorophenyl)sulfanyl]-N'-(pentan-3-ylidene)propanehydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-(pentan-3-ylidene)propanehydrazide

Cat. No.: B4926693
M. Wt: 298.8 g/mol
InChI Key: WCYFWHLLUALMDZ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-(pentan-3-ylidene)propanehydrazide is an organic compound with the molecular formula C14H19ClN2OS This compound features a chlorophenyl group attached to a sulfanyl moiety, which is further connected to a propanehydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-(pentan-3-ylidene)propanehydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenethiol and 3-pentanone.

    Formation of Intermediate: 4-chlorobenzenethiol reacts with 3-pentanone in the presence of a base to form an intermediate compound.

    Hydrazide Formation: The intermediate compound is then reacted with hydrazine hydrate to form the final product, 2-[(4-chlorophenyl)sulfanyl]-N’-(pentan-3-ylidene)propanehydrazide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N’-(pentan-3-ylidene)propanehydrazide can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-(pentan-3-ylidene)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-(pentan-3-ylidene)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylidene)propanehydrazide
  • 2-{[(S)-(4-chlorophenyl)(phenyl)methyl]sulfanyl}-N-(4-isopropylphenyl)acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N’-(pentan-3-ylidene)propanehydrazide is unique due to its specific structural features, such as the pentan-3-ylidene group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2OS/c1-4-12(5-2)16-17-14(18)10(3)19-13-8-6-11(15)7-9-13/h6-10H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYFWHLLUALMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C(C)SC1=CC=C(C=C1)Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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